2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile
Description
2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile (CAS: 730951-46-9) is a heterocyclic organic compound with a molecular formula of C₁₁H₆F₂N₂S and a molecular weight of 236.24 g/mol . The structure consists of a thiazole ring substituted at the 4-position with a 2,5-difluorophenyl group and at the 2-position with an acetonitrile moiety. Key computed properties include an XLogP3 of 2.5 (indicating moderate lipophilicity), 5 hydrogen bond acceptors, 2 rotatable bonds, and a topological polar surface area (TPSA) of 64.9 Ų .
Properties
IUPAC Name |
2-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2S/c12-7-1-2-9(13)8(5-7)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMYMZPVRXRFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CSC(=N2)CC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 2,5-difluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile is not well-documented. compounds with similar structures often interact with biological targets through binding to specific enzymes or receptors, leading to modulation of biological pathways. The thiazole ring and difluorophenyl group may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2-(4-aryl-1,3-thiazol-2-yl)acetonitriles. Structural variations in the aryl substituent or thiazole ring significantly influence physicochemical and biological properties. Below is a detailed comparison with five structurally related analogs:
2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile
- Molecular Formula : C₁₁H₆F₂N₂S (identical to the target compound)
- Key Differences: The fluorine atoms are positioned at the 2,6-positions of the phenyl ring instead of 2,5.
- Applications: Similar to the target compound, it may serve as a building block in fluorinated pharmaceuticals or agrochemicals.
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
- Molecular Formula : C₁₃H₁₀N₂O₂S
- Key Differences : The 2,5-difluorophenyl group is replaced with a 2,3-dihydrobenzodioxin ring. This introduces two oxygen atoms , increasing polarity (lower XLogP3 inferred) and TPSA.
- Impact : Enhanced solubility but reduced membrane permeability compared to the target compound. The benzodioxin moiety is common in CNS-targeting drugs due to improved blood-brain barrier penetration .
2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
- Molecular Formula : C₁₁H₆Cl₂N₂S
- Key Differences : Chlorine substituents replace fluorines at the 2,4-positions. Chlorine’s larger atomic size and higher lipophilicity increase XLogP3 (estimated >3.0) and steric bulk.
- Applications : Chlorinated analogs are often explored in agrochemicals due to enhanced stability against metabolic degradation .
2-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]acetonitrile
- Molecular Formula : C₁₅H₁₆N₂S
- Key Differences : A bulky tert-butyl group replaces the difluorophenyl ring. This drastically increases lipophilicity (XLogP3 likely >4.0) and reduces solubility.
- Impact : The tert-butyl group may improve binding to hydrophobic pockets in proteins but could limit bioavailability .
2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile
- Molecular Formula : C₈H₁₀N₂S
- Key Differences : The aryl group is replaced with an isopropyl substituent, simplifying the structure. This reduces molecular weight (184.25 g/mol) and polar surface area.
- Impact : The aliphatic isopropyl group may decrease aromatic stacking interactions but enhance metabolic stability .
Research Implications
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding precision in drug targets, while chlorine improves environmental stability in agrochemicals .
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., difluorophenyl) favor π-π stacking in drug-receptor interactions, whereas aliphatic groups (e.g., isopropyl) reduce toxicity risks .
- Polarity and Solubility : Oxygen-containing substituents (e.g., benzodioxin) improve aqueous solubility but may require formulation optimization for bioavailability .
Biological Activity
2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile is a synthetic organic compound characterized by a thiazole ring and a 2,5-difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 256.26 g/mol. Its structure can be represented as follows:
The biological activity of thiazole derivatives, including this compound, is primarily attributed to their interaction with various biological targets. The mechanism involves:
- Target Interaction : Thiazole derivatives can modulate enzyme activities and cellular pathways.
- Biochemical Pathways : They are known to influence pathways related to inflammation and cancer cell proliferation.
- Pharmacokinetics : The compound's solubility and stability under physiological conditions play a crucial role in its bioavailability.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In studies evaluating cyclooxygenase (COX) inhibition:
- Cyclooxygenase Inhibition : It has been shown to inhibit COX enzymes effectively, which are crucial in the inflammatory process. This inhibition is linked to reduced production of prostaglandins, mediators of inflammation .
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties:
- Cell Proliferation Assays : In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines.
- Mechanism : The proposed mechanism includes the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Microbial Assays : It has shown activity against several bacterial strains, indicating potential as an antibacterial agent.
Case Studies
- Inflammation Model : A rat model was used to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in paw swelling induced by carrageenan, comparable to standard anti-inflammatory drugs like diclofenac .
- Cancer Cell Line Study : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting a 2,5-difluorophenyl-substituted thiazole precursor with bromoacetonitrile or cyanoethylating agents in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous solvents like DMF or THF . Purification is achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol. Purity (>95%) can be confirmed using HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy .
Q. How can the structural identity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR : ¹H and ¹³C NMR to confirm the presence of the difluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm, CF₂ splitting patterns) and the thiazole-acetonitrile backbone.
- HRMS : To verify the molecular ion peak ([M+H]⁺) and isotopic patterns consistent with fluorine and sulfur atoms.
- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths/angles and confirms the spatial arrangement of substituents .
Q. What are the key physicochemical properties (e.g., solubility, pKa) critical for in vitro assays?
- Methodological Answer :
- Solubility : Determine experimentally in DMSO (stock solutions) and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy. The nitrile and thiazole groups contribute to moderate hydrophobicity; solubilizing agents like cyclodextrins may be required for cellular assays .
- pKa : Estimated via computational tools (e.g., MarvinSketch) or potentiometric titration. The acetonitrile group has negligible acidity, while the thiazole nitrogen may exhibit a pKa ~4–5 .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential to resolve conformational ambiguities. For example, the dihedral angle between the thiazole and difluorophenyl rings can be measured to assess planarity. Refinement via SHELXL allows comparison with DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-31G* basis set). Discrepancies >5° suggest lattice packing effects or computational model limitations .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the thiazole 4-position (e.g., halogens, alkyl groups) or modify the acetonitrile moiety (e.g., carboxylate, amide).
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (Kd).
- Computational Modeling : Dock optimized structures (AutoDock Vina) into protein active sites to correlate steric/electronic features with activity .
Q. How can conflicting bioactivity data across studies be systematically addressed?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from publications. For example, cytotoxicity IC₅₀ variations may arise from differences in ATP levels in viability assays (MTT vs. CellTiter-Glo) .
- Control Experiments : Replicate studies with standardized protocols (e.g., identical solvent concentrations, passage numbers).
- Off-Target Screening : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
Q. What advanced techniques characterize electronic properties relevant to photochemical applications?
- Methodological Answer :
- Cyclic Voltammetry : Measure oxidation/reduction potentials (e.g., E₁/2 for the thiazole ring) in acetonitrile with a Ag/AgCl reference electrode.
- UV-Vis/fluorescence spectroscopy : Analyze π→π* transitions (λmax ~270–300 nm) and quantum yields. The difluorophenyl group enhances electron-withdrawing effects, redshifted compared to non-fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
